molecular formula C28H32N8O6 B1666614 Adenosine amine congener CAS No. 96760-69-9

Adenosine amine congener

Cat. No.: B1666614
CAS No.: 96760-69-9
M. Wt: 576.6 g/mol
InChI Key: JFRJCQJVFMHZOO-QZHHGCDDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine amine congener (ADAC) is a functionalized adenosine derivative designed using a "functionalized congener" approach, which involves strategic chemical modifications to enhance receptor affinity, selectivity, and pharmacokinetic properties . ADAC is a potent and selective agonist for adenosine A1 receptors (A1AR), with a binding affinity (Ki) of 0.85 nM in rat cerebral cortical membranes . Its structure includes an N<sup>6</sup>-substituent with a terminal amine group, enabling conjugation to carrier molecules (e.g., biotin, fluorescent probes) while retaining high receptor affinity . ADAC demonstrates neuroprotective effects in preclinical models, reducing ischemic brain damage and cisplatin-induced ototoxicity at low systemic doses (25–100 µg/kg) without significant cardiovascular side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of adenosine amine congener typically involves the modification of adenosine through a series of chemical reactions. One common method includes the alkylation of adenosine with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with a base like potassium carbonate to facilitate the reaction. The product is then purified using chromatographic techniques to achieve high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets stringent quality standards required for research and potential therapeutic use.

Chemical Reactions Analysis

Types of Reactions: Adenosine amine congener undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its receptor binding affinity.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable leaving group and a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

Neuroprotective Effects

ADAC has demonstrated promising neuroprotective properties, particularly in models of cerebral ischemia and neurodegenerative diseases.

Case Study: Ischemic Protection

  • Study Overview : Research conducted by Von Lubitz et al. highlighted that low concentrations of ADAC effectively protected hippocampal neurons against ischemic damage.
  • Methodology : The study involved both acute and chronic treatments with ADAC in animal models.
  • Findings : ADAC significantly reduced neuronal death and preserved cognitive function following ischemic events .

Otoprotection

ADAC's role in protecting auditory functions from damage caused by noise exposure and ototoxic agents like cisplatin has been extensively studied.

Noise-Induced Hearing Loss

  • Research Findings : A study indicated that ADAC mitigates noise-induced hearing loss in a dose- and time-dependent manner. The most effective doses ranged from 100 to 200 μg/kg, showing significant protective effects within the first 24 hours after exposure .
Dose (μg/kg)Hearing Protection (dB)
2510
5015
10020
20021

Cisplatin-Induced Ototoxicity

  • Study Overview : A study published in World Journal of Clinical Cases demonstrated that systemic administration of ADAC could ameliorate cisplatin-induced hearing loss.
  • Results : ADAC improved the survival rates of outer hair cells and reduced apoptosis in cochlear tissues exposed to cisplatin, indicating its potential as an otoprotective agent .

Pharmacokinetics of this compound

Understanding the pharmacokinetic properties of ADAC is crucial for its application in clinical settings.

Pharmacokinetic Study

  • Methodology : A liquid chromatography-tandem mass spectrometry method was developed to measure ADAC levels in rat perilymph following intravenous administration.
  • Findings : ADAC was detectable within two minutes post-administration and remained above the minimal effective concentration for at least two hours. Notably, exposure to noise altered its pharmacokinetic profile, suggesting changes in the blood-labyrinth barrier permeability .

Mechanism of Action

Adenosine amine congener exerts its effects primarily through the activation of A1 adenosine receptors. These receptors are G protein-coupled receptors that inhibit adenylate cyclase activity, leading to a decrease in cyclic AMP levels. This modulation of intracellular signaling pathways results in various physiological effects, including neuroprotection and reduction of oxidative stress. The compound also inhibits glutamate release and voltage-gated calcium channels, further contributing to its protective effects on neuronal and cochlear cells .

Comparison with Similar Compounds

Structural and Functional Overview

ADAC belongs to a class of adenosine receptor ligands modified via functionalized congeners. Key analogues and antagonists include:

Compound Structure/Modification Receptor Affinity (Ki or IC50) Selectivity Key Applications
ADAC N<sup>6</sup>-amine congener of adenosine A1AR: 0.85 nM (rat) A1 >> A2A, A2B, A3 Neuroprotection, otoprotection
XAC (Xanthine amine congener) 1,3-Dipropyl-8-phenylxanthine with amine chain A1AR: 1.2 nM (rat), A2AAR: 35–85 nM Pan-antagonist (A1, A2A, A2B) Radioligand, affinity chromatography
APEC (CGS21680 derivative) N<sup>6</sup>-phenylethylamino adenosine derivative A2AAR: 26-fold > CGS21680 A2A > A1 Cardiovascular studies
CGS21680 2-(4-(2-Carboxyethyl)phenylethylamino)-5′-N-ethylcarboxamidoadenosine A2AAR: EC50 = 170 nM (PC12 cells) A2A >> A1 Hypotension, platelet aggregation studies
R-PIA (N<sup>6</sup>-Phenylisopropyladenosine) N<sup>6</sup>-phenylisopropyl adenosine A1AR: ~1 nM A1 > A2A Standard radioligand for A1AR

Key Comparative Findings

Receptor Selectivity: ADAC is A1-selective, with negligible activity at A2A or A3 receptors, unlike XAC, which non-selectively antagonizes all adenosine receptor subtypes . APEC, derived from the A2A-selective agonist CGS21680, retains A2A affinity but gains A1 potency due to its amine modification .

Potency: ADAC’s A1AR affinity (Ki = 0.85 nM) exceeds that of R-PIA (Ki ≈ 1 nM) and matches selective agonists like CPA (N<sup>6</sup>-cyclopentyladenosine) . XAC exhibits subnanomolar affinity for A1AR (KD = 0.17 nM in bovine brain) but lower selectivity .

Therapeutic Utility :

  • ADAC’s systemic efficacy distinguishes it from other A1AR agonists (e.g., CPA, R-PIA), which often cause bradycardia or hypotension at therapeutic doses .
  • XAC’s pan-antagonist profile makes it a versatile tool for receptor isolation and radioligand binding studies .

Structural Flexibility: ADAC and XAC both feature terminal amines for conjugation, but ADAC’s adenosine scaffold enables agonist signaling, whereas XAC’s xanthine core confers antagonism .

Research Implications

  • ADAC : Advantages include oral bioavailability and reduced off-target effects, making it a candidate for clinical translation in neuroprotection and chemotherapy adjunct therapy .
  • XAC : Critical for receptor purification and structural studies (e.g., X-ray crystallography of A2AAR-XAC complexes) .
  • APEC : Highlights how distal modifications (e.g., amine addition) can alter receptor selectivity, guiding future agonist design .

Biological Activity

Adenosine amine congener (ADAC) is a selective A1 adenosine receptor agonist that has garnered attention for its diverse biological activities, particularly in neuroprotection and otoprotection. This article explores the biological activity of ADAC, highlighting its mechanisms of action, pharmacokinetic properties, and therapeutic potential through various studies and findings.

ADAC exerts its effects primarily through the activation of A1 adenosine receptors, which are known to have neuroprotective properties. The compound has been shown to:

  • Protect Neurons : ADAC effectively protects hippocampal neurons against cerebral ischemia, demonstrating significant neuroprotective effects in both acute and chronic treatment models .
  • Reduce Apoptosis : In cochlear tissues, ADAC reduces apoptosis induced by cisplatin, a chemotherapeutic agent known for its ototoxic effects. This action is particularly evident in sensory hair cells and strial marginal cells .
  • Mitigate Oxidative Stress : By reducing oxidative stress in noise-exposed cochlea, ADAC helps preserve sensory hair cells, suggesting a protective role against hearing loss .

Pharmacokinetics

Recent studies have investigated the pharmacokinetic properties of ADAC following systemic administration. Key findings include:

  • Rapid Detection : ADAC was detected in rat cochlear perilymph within two minutes post-intravenous administration, remaining above its minimal effective concentration for at least two hours .
  • Influence of Noise Exposure : The pharmacokinetic profile of ADAC was altered by noise exposure, indicating changes in blood-labyrinth barrier permeability or cochlear blood flow .

Case Studies and Research Findings

  • Neuroprotection in Ischemia :
    • In experiments involving Lewis rats subjected to striatal lesions induced by 3-nitropropionic acid (3NP), ADAC treatment demonstrated a reduction in lesion size and improvement in motor function, underscoring its potential as a therapeutic agent for neurodegenerative conditions .
  • Otoprotection Against Cisplatin :
    • A study highlighted that systemic administration of ADAC conferred partial protection from cisplatin-induced ototoxicity. It improved auditory thresholds and reduced the loss of outer hair cells in treated rats .
  • Cochlear Injury Models :
    • ADAC has been shown to ameliorate noise-induced hearing loss and protect against cochlear injury in various animal models, suggesting its applicability in treating auditory disorders .

Table 1: Summary of Biological Activities of ADAC

ActivityDescriptionReference
NeuroprotectionProtects hippocampal neurons from ischemia
Apoptosis ReductionReduces cisplatin-induced apoptosis in cochlear tissues
Oxidative Stress MitigationProtects sensory hair cells from oxidative damage
PharmacokineticsDetected rapidly in cochlear perilymph post-administration

Table 2: Effects of ADAC on Hearing Loss

StudyTreatment RegimenOutcome
Gunewardene et al. (2013)Co-administered with cisplatinReduced ABR threshold shifts
Saito et al. (2004)Chronic treatmentImproved survival in models

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for designing ADAC and its derivatives to optimize adenosine A1 receptor (A1AR) affinity?

ADAC is synthesized via the "functionalized congener" approach, where a chemically modifiable chain is appended to the pharmacophore core of adenosine. Key steps include:

  • Core modification : Starting with N6-phenyladenosine, introducing spacer groups (e.g., carboxymethylphenyl) to enhance receptor interaction .
  • Terminal functionalization : Adding moieties like aminoethyl amides or biotinylated groups to improve binding (Ki values: 1–100 nM) .
  • Solubility optimization : Adjusting polar groups (e.g., hydrates) to enhance aqueous solubility for in vivo studies . Methodological Insight: Radioligand binding assays (e.g., displacement of [³H]CHA in rat cortical membranes) validate affinity .

Q. How is ADAC's receptor selectivity and therapeutic potential assessed in preclinical models?

ADAC's A1AR selectivity is tested using:

  • Competitive binding assays : Compare displacement of A1-specific (e.g., [³H]DPCPX) vs. A2AR/A3AR radioligands .
  • In vivo efficacy models :

  • Noise-induced hearing loss : Dose-dependent protection in Wistar rats (e.g., 0.1–1 mg/kg systemic administration) .
  • Neuroprotection : Post-ischemic survival studies in gerbils, with survival rates linked to A1AR activation .
    Key Variables: Control for peripheral side effects (e.g., sedation) by using localized delivery or lower doses .

Q. What methodological considerations are critical for evaluating ADAC's pharmacokinetics and biodistribution?

  • Solubility and stability : ADAC is dissolved in 0.1 M acetic acid or DMSO for in vitro studies; stability is monitored via HPLC (purity ≥98%) .
  • Biodistribution : Use radiolabeled analogs (e.g., tritiated ADAC) in autoradiography to map brain receptor binding .
  • Metabolic profiling : Assess degradation pathways (e.g., adenosine deaminase sensitivity) using liver microsome assays .

Advanced Research Questions

Q. How can the functionalized congener approach be leveraged to design ADAC-based probes for GPCR structural studies?

  • Fluorescent conjugates : Attach fluorophores (e.g., BODIPY) via dipeptide linkers to ADAC derivatives for confocal microscopy-based receptor visualization .
  • Dendrimer nanocarriers : Poly(amidoamine) dendrimers conjugated to ADAC enhance targeted delivery and reduce off-target effects .
  • Cross-linking probes : Incorporate photoaffinity labels (e.g., azide groups) for irreversible receptor binding and cryo-EM studies . Validation: In silico docking (e.g., PDB templates) predicts binding poses and selectivity .

Q. What strategies resolve conflicting data on ADAC's receptor subtype interactions?

Discrepancies in receptor affinity (e.g., A1AR vs. off-target effects) are addressed by:

  • Condition-specific assays : Test binding under varying GTP or cation concentrations, which modulate agonist vs. antagonist affinity .
  • Knockout models : Use A1AR⁻/⁻ mice to isolate non-receptor-mediated effects .
  • Structural analogs : Compare ADAC with XAC (xanthine amine congener), a non-selective antagonist, to clarify selectivity .

Q. How can ADAC derivatives be optimized for subtype-selective fluorescent probes?

  • Linker engineering : Insert rigid spacers (e.g., proline-glycine) between ADAC and fluorophores to minimize steric hindrance .
  • Affinity tuning : Modify terminal groups (e.g., Bolton-Hunter reagent conjugates) to achieve Ki <1 nM .
  • Validation : Displacement assays with A1AR/A2AR antagonists confirm probe specificity .

Q. What experimental designs mitigate variability in ADAC's neuroprotective outcomes across ischemia models?

  • Timing of administration : Post-injury dosing (e.g., 30 min post-ischemia) reduces confounding effects of acute inflammation .
  • Dose stratification : Test 0.5–5 mg/kg ranges to identify therapeutic vs. toxic thresholds .
  • Endpoint selection : Combine behavioral outcomes (e.g., rotorod tests) with biomarkers (e.g., cortical Aβ1-42 levels) .

Q. How do radioligand binding techniques using ADAC analogs advance receptor localization studies?

  • Autoradiography : [³H]ADAC maps A1AR density in brain regions (e.g., hippocampus, cerebellum) with high spatial resolution .
  • Comparative analysis : Co-localize with agonist probes (e.g., [³H]CHA) to distinguish high- vs. low-affinity receptor states .
  • Quantitative analysis : Bmax and Kd values (e.g., Bmax = 323 fmol/mg protein in mouse brain) define receptor density .

Properties

IUPAC Name

N-(2-aminoethyl)-2-[4-[[2-[4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenyl]acetyl]amino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N8O6/c29-9-10-30-21(38)11-16-1-5-18(6-2-16)34-22(39)12-17-3-7-19(8-4-17)35-26-23-27(32-14-31-26)36(15-33-23)28-25(41)24(40)20(13-37)42-28/h1-8,14-15,20,24-25,28,37,40-41H,9-13,29H2,(H,30,38)(H,34,39)(H,31,32,35)/t20-,24-,25-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRJCQJVFMHZOO-QZHHGCDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)CC(=O)NCCN)NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)CC(=O)NCCN)NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60914331
Record name N-{4-[2-(4-{2-[(2-Aminoethyl)imino]-2-hydroxyethyl}anilino)-2-oxoethyl]phenyl}-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96760-69-9
Record name Adenosine amine congener
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096760699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{4-[2-(4-{2-[(2-Aminoethyl)imino]-2-hydroxyethyl}anilino)-2-oxoethyl]phenyl}-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Adenosine amine congener
Adenosine amine congener
Adenosine amine congener

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.